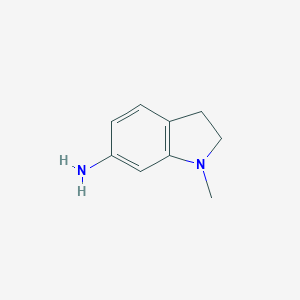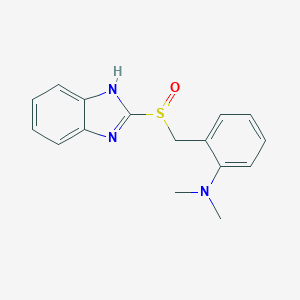
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole
Descripción general
Descripción
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as pantoprazole, is a proton pump inhibitor that is widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Pantoprazole works by inhibiting the activity of the proton pump in the gastric parietal cells, thereby reducing the production of gastric acid.
Aplicaciones Científicas De Investigación
Pantoprazole has been extensively studied for its therapeutic potential in various acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. It has also been investigated for its potential in the treatment of Helicobacter pylori infection, a common cause of peptic ulcer disease. In addition, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has been studied for its potential in the prevention of stress-induced gastric ulcers and for its anti-inflammatory effects.
Mecanismo De Acción
Pantoprazole works by irreversibly binding to the proton pump in the gastric parietal cells, thereby inhibiting the production of gastric acid. This results in a decrease in the acidity of the stomach contents, which can help to relieve the symptoms of acid-related disorders.
Efectos Bioquímicos Y Fisiológicos
Pantoprazole has been shown to have a number of biochemical and physiological effects. It can increase the pH of the gastric contents, decrease the volume of gastric acid secretion, and decrease the concentration of pepsin in the gastric juice. Pantoprazole can also increase the levels of gastrin, a hormone that stimulates gastric acid secretion, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pantoprazole has several advantages for lab experiments. It is a potent and selective inhibitor of the proton pump, making it a useful tool for studying the role of gastric acid in various physiological processes. However, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has some limitations as well. It is not effective against all types of acid-related disorders, and its effects on the gastric mucosa are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole. One area of interest is the potential use of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole in the treatment of non-acid reflux disease. Another area of interest is the development of new formulations of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole that can be administered via alternative routes such as intravenous injection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole and its potential long-term effects on the gastric mucosa.
Propiedades
Número CAS |
100924-68-3 |
|---|---|
Nombre del producto |
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole |
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
JVIHSTYYPRUSFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
SMILES canónico |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Sinónimos |
2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole NC 1300 NC-1300 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

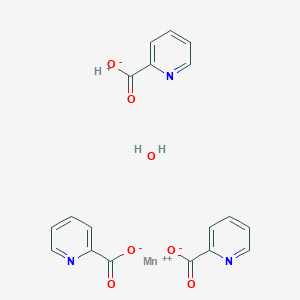
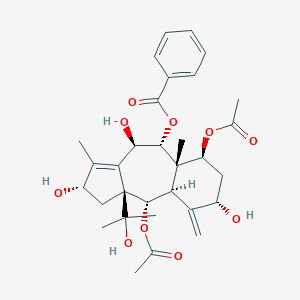
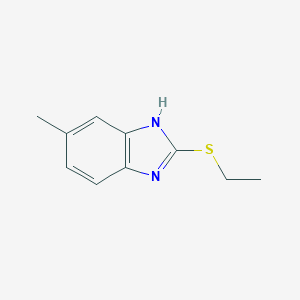

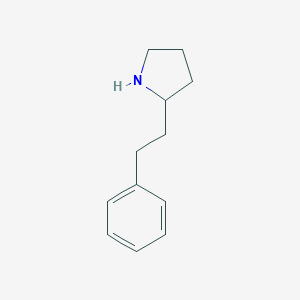

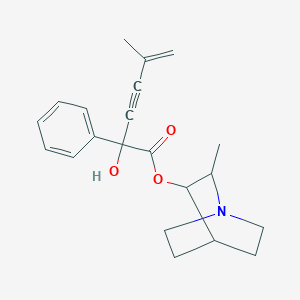
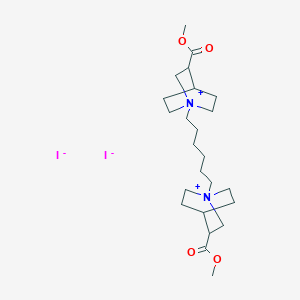

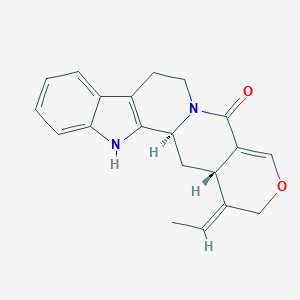
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
